1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol

描述

Structural Characterization and Nomenclature

Molecular Architecture

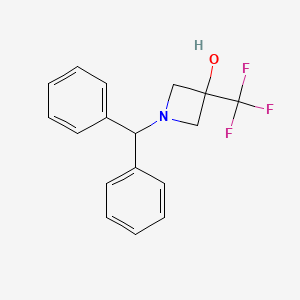

The compound’s structure comprises:

- Azetidine ring : A saturated four-membered heterocycle with one nitrogen atom. The ring exhibits significant strain (~25.4 kcal/mol), which influences its reactivity.

- Benzhydryl group : A diphenylmethyl substituent attached to the azetidine nitrogen, contributing steric bulk and aromatic π-system interactions.

- Trifluoromethyl and hydroxyl groups : Positioned at C3, these groups introduce polarity and electron-withdrawing effects. The -CF₃ group enhances lipophilicity, while the -OH enables hydrogen bonding.

IUPAC Nomenclature

The systematic name, 1-(diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol , reflects the substituents’ positions and parent azetidine framework. The numbering prioritizes the hydroxyl and trifluoromethyl groups at C3, with the benzhydryl group at N1.

Spectroscopic Data

While explicit spectral data for this compound are limited in public literature, key features can be inferred:

- ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.4 ppm, benzhydryl), azetidine methylene protons (δ 3.0–4.0 ppm), and hydroxyl protons (δ 1.5–2.5 ppm, broad).

- FT-IR : Stretching vibrations for -OH (~3200 cm⁻¹), C-F (~1100–1200 cm⁻¹), and C-N (~1250 cm⁻¹).

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₇H₁₆F₃NO | |

| SMILES | C1C(CN1C(c1ccccc1)c1ccccc1)(C(F)(F)F)O | |

| InChIKey | WGGVLWJKPPOWCR-UHFFFAOYSA-N |

Historical Development of Azetidine Derivatives in Organic Chemistry

Early Discoveries

Azetidine chemistry emerged in 1907 with the synthesis of Schiff base-derived azetidinones (β-lactams). The discovery of penicillin in 1928 highlighted the biological relevance of β-lactams, spurring interest in azetidine derivatives as antibiotic scaffolds.

Modern Advances

Recent methodologies for azetidine synthesis include:

- Cycloaddition reactions : Strain-driven [2+2] cyclizations to form the azetidine ring.

- Ring-expansion strategies : Transformation of aziridines or epoxides into azetidines using lanthanide catalysts.

- Functionalization : Introduction of groups like -CF₃ via hypervalent iodine reagents or nucleophilic trifluoromethylation.

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol exemplifies these trends, combining a classic benzhydryl motif with modern fluorine chemistry.

Significance of Trifluoromethyl Substitution in Heterocyclic Systems

Physicochemical Enhancements

The -CF₃ group profoundly alters molecular properties:

Applications in Drug Discovery

Trifluoromethylated azetidines are prized in medicinal chemistry:

- Bioisosteres : -CF₃ often replaces -CH₃ or -Cl to optimize pharmacokinetics.

- Case studies : Analogues of sildenafil and cobimetinib incorporate -CF₃-azetidine motifs for enhanced activity.

| Feature | Impact | Example |

|---|---|---|

| Metabolic stability | Prolonged half-life | N-CF₃ azoles |

| Reactivity modulation | Facilitates nucleophilic ring-opening | Azetidine triflates |

属性

IUPAC Name |

1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO/c18-17(19,20)16(22)11-21(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGVLWJKPPOWCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727381 | |

| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848192-92-7 | |

| Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route Overview

The synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol generally involves the nucleophilic trifluoromethylation of an azetidin-3-one precursor bearing a benzhydryl substituent at the nitrogen atom. The key steps include:

- Reaction of N-benzhydryl-3-azetidinone with trifluoromethyltrimethylsilane (a trifluoromethylation reagent) in the presence of fluoride ions to introduce the trifluoromethyl group at the 3-position.

- Subsequent hydrolysis and work-up to yield the corresponding azetidin-3-ol.

This route is favored for its efficiency and relatively high yield.

Detailed Stepwise Preparation Procedure

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | N-Benzhydryl-3-azetidinone (2.00 g, 8.43 mmol), trifluoromethyltrimethylsilane (1.80 g, 12.6 mmol), cesium fluoride (1.95 g, 12.8 mmol), tetrahydrofuran (THF), 23 °C, 15 min | The trifluoromethyltrimethylsilane reacts with the azetidinone in the presence of cesium fluoride which activates the trifluoromethyl group for nucleophilic attack, forming the trifluoromethylated intermediate. | — |

| 2 | Saturated aqueous ammonium chloride (7 mL), tetrabutylammonium fluoride hydrate (1.00 g), THF, 23 °C, 24 h | Quenching and hydrolysis step to convert the intermediate to the azetidin-3-ol. The biphasic mixture is stirred vigorously to ensure completion. | — |

| 3 | Extraction with diethyl ether (3×), drying over sodium sulfate, evaporation under reduced pressure | Isolation of crude product as an orange oil. | — |

| 4 | Purification by silica gel chromatography (gradient 2% to 10% isopropanol in dichloromethane) | Final purification step to obtain pure this compound. | 76% |

This procedure was reported with a consistent yield of approximately 76%, indicating good efficiency and reproducibility.

Reaction Mechanism Insights

- Activation of trifluoromethyltrimethylsilane: Cesium fluoride acts as a fluoride source, promoting the generation of a nucleophilic trifluoromethyl anion equivalent.

- Nucleophilic addition: The trifluoromethyl anion attacks the electrophilic carbonyl carbon of the azetidinone ring, leading to ring opening or direct substitution at the 3-position.

- Hydrolysis: The intermediate silyl ether is hydrolyzed under aqueous ammonium chloride and tetrabutylammonium fluoride conditions to yield the hydroxyl group at the 3-position, completing the azetidin-3-ol structure.

Alternative and Industrial Scale Considerations

- Continuous flow synthesis: For industrial scale-up, continuous flow reactors and automated systems are employed to enhance reaction control, reproducibility, and safety, especially when handling reactive trifluoromethylating agents.

- Crystallization: Post-reaction purification may include crystallization of hydrobromide or other salt forms to improve product stability and ease of handling.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Material | N-Benzhydryl-3-azetidinone |

| Key Reagents | Trifluoromethyltrimethylsilane, cesium fluoride, tetrabutylammonium fluoride, ammonium chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Ambient (23 °C) |

| Reaction Time | 15 min (trifluoromethylation), 24 h (hydrolysis) |

| Work-up | Aqueous quench, extraction with diethyl ether, drying |

| Purification | Silica gel chromatography (2–10% isopropanol in dichloromethane gradient) |

| Yield | 76% |

| Product State | Orange oil, purified this compound |

Research Findings and Notes

- The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

- The benzhydryl group at the nitrogen provides steric and electronic effects that influence the reactivity and selectivity of the trifluoromethylation step.

- The described synthetic method is robust and has been referenced in patents (e.g., WO2005/26146) and peer-reviewed literature, confirming its reliability.

- The use of fluoride sources such as cesium fluoride and tetrabutylammonium fluoride is critical for efficient trifluoromethyl transfer and subsequent hydrolysis.

Additional Considerations

- Safety: Handling of trifluoromethyltrimethylsilane and fluoride salts requires appropriate precautions due to toxicity and corrosiveness.

- Scalability: The method is amenable to scale-up with modifications such as continuous flow processing to improve throughput and safety.

- Purity: Chromatographic purification ensures high purity necessary for pharmaceutical and research applications.

化学反应分析

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethyl group or the benzhydryl group is replaced by other functional groups. Common reagents for these reactions include halides, amines, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketone derivatives, while reduction may produce benzhydryl alcohols.

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its role in drug development, particularly in treating various neurological and psychiatric disorders. It shows promise in addressing conditions such as schizophrenia, anxiety disorders, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Mechanism of Action : Research indicates that the compound interacts with specific receptors and enzymes, which may contribute to its pharmacological effects. Studies have shown its potential as a glycine transporter inhibitor, which could be beneficial in treating cognitive disorders .

-

Organic Synthesis

- Building Block for Complex Molecules : 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol serves as an important intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitutions .

- Synthesis Techniques : Recent advancements in synthetic methodologies highlight efficient routes to produce this compound with high yields and purity. For instance, a simple "mix-and-heat" approach has been employed successfully for late-stage functionalization of drugs .

-

Materials Science

- Development of New Materials : The compound is also explored for its potential applications in creating new materials with specific properties such as high thermal stability and resistance to degradation. Its unique chemical structure makes it suitable for use in polymer and agrochemical industries .

Case Studies

作用机制

The mechanism of action of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Similar Azetidine Derivatives

The structural and functional diversity of azetidine derivatives allows for tailored physicochemical and biological properties. Below is a systematic comparison of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol with key analogs:

Fluorinated Azetidines

Key Insights :

- The trifluoromethyl group at the 3-position (as in the target compound) increases metabolic resistance compared to non-fluorinated analogs .

- Substitution with a single fluorine (e.g., 3-fluoroazetidine) reduces steric hindrance but offers less electronic modulation than -CF₃ .

Amine and Carbonyl Derivatives

Key Insights :

- The hydroxyl group in the target compound enables hydrogen bonding, unlike the ketone or carboxylic acid derivatives, which may alter solubility and target binding .

- Amine derivatives (e.g., 3-amine hydrochloride) are more basic and reactive, suitable for further functionalization .

Heterocyclic and Aromatic Variants

Key Insights :

- Aromatic substituents (e.g., benzo[d]thiazolyl) introduce planar moieties for stacking interactions, unlike the non-planar -CF₃ group in the target compound .

生物活性

1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol, a compound characterized by its azetidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Notably, the azetidine ring is an important structural motif in drug development, offering various functionalization opportunities. Recent methodologies highlight efficient synthetic routes that enhance yields and purity of the compound, often utilizing various amines and reaction conditions to optimize outcomes .

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of neuropharmacology and receptor interaction.

Binding Affinity

Preliminary studies indicate that this compound demonstrates significant binding affinity for monoamine transporters, particularly dopamine (DAT) and serotonin (SERT) transporters. In vitro binding assays have shown that azetidine analogs can achieve nanomolar affinities at these targets, suggesting their potential as therapeutic agents for mood disorders and other neuropsychiatric conditions .

Case Studies

- Neuropharmacological Evaluation : A study evaluated the effects of various azetidine derivatives on DAT and SERT. The findings revealed that this compound analogs exhibited selective binding to SERT over DAT, indicating a potential for developing selective serotonin reuptake inhibitors (SSRIs) .

- Anticancer Activity : In a separate investigation, azetidine derivatives were tested for anticancer properties against various cancer cell lines. Results indicated that certain derivatives showed cytotoxic effects with IC50 values in the low micromolar range, highlighting their potential as chemotherapeutic agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific receptor sites within the central nervous system. Molecular docking studies suggest that the trifluoromethyl group enhances lipophilicity and receptor binding, facilitating stronger interactions with target proteins .

Data Table: Biological Activity Summary

| Activity | Target | IC50/Binding Affinity | Notes |

|---|---|---|---|

| Binding Affinity | DAT | Nanomolar | Selective for SERT over DAT |

| Binding Affinity | SERT | Nanomolar | Potential SSRI candidate |

| Cytotoxicity | Cancer Cell Lines | Low Micromolar | Anticancer activity observed |

常见问题

Q. What are the established synthetic methodologies for 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol?

The synthesis typically involves regioselective alkylation of azetidine precursors. A key method involves reacting benzhydryl halides with trifluoromethyl-substituted azetidin-3-ol derivatives under inert conditions. For example:

- Salgado et al. (2002) developed a regioselective alkylation strategy using 1-benzhydryl-3-iminoazetidine intermediates and trifluoromethylating agents, achieving stereochemical control via base-mediated cyclization .

- Alternative routes include nucleophilic substitution reactions between benzhydryl amines and activated azetidine-3-ol derivatives (e.g., tosylates) .

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Regioselective alkylation | K₂CO₃, DMF, 60°C, inert atmosphere | 68–87% | |

| Nucleophilic substitution | Tosyl chloride, Et₃N, THF | 45–60% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns. The benzhydryl protons appear as doublets (δ 5.2–5.5 ppm), while the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -62 to -65 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 353.15 for C₁₉H₁₈F₃NO) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, particularly for stereoisomers .

Q. How do the benzhydryl and trifluoromethyl groups influence physicochemical properties?

- Benzhydryl Group : Enhances lipophilicity (logP ~3.2) and steric bulk, improving membrane permeability but potentially reducing solubility .

- Trifluoromethyl Group : Increases metabolic stability and electronegativity, altering hydrogen-bonding capacity and reactivity .

- Combined effects result in a melting point range of 120–135°C and moderate solubility in polar aprotic solvents (e.g., DMSO) .

Q. What are the common chemical transformations observed in this compound?

- Oxidation : The azetidine hydroxyl group can be oxidized to ketones using Jones reagent .

- Substitution : The trifluoromethyl group participates in nucleophilic aromatic substitution under acidic conditions .

- Ring-Opening Reactions : Occurs with strong bases (e.g., LDA), yielding amine derivatives .

Advanced Research Questions

Q. What strategies improve regioselectivity and yield in synthesis?

- Steric Control : Use bulky bases (e.g., DBU) to direct alkylation to the less hindered azetidine nitrogen .

- Temperature Optimization : Lower temperatures (0–25°C) minimize side reactions during cyclization .

- Catalytic Methods : Palladium catalysts enhance cross-coupling efficiency in trifluoromethylation steps .

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., IC₅₀ values for anticancer activity) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may confound results .

- Structural Confirmation : Ensure batch-to-batch consistency via NMR to rule out stereochemical variability .

Q. What computational approaches predict reactivity and target interactions?

- DFT Calculations : Model transition states for regioselective reactions (e.g., Fukui indices for electrophilic sites) .

- Molecular Docking : Predict binding affinities to biological targets (e.g., Bcl-2 proteins) using AutoDock Vina .

- MD Simulations : Assess stability in aqueous vs. lipid environments based on logP values .

Q. How do structural modifications affect biological activity?

- Halogen Substitution : Replacing benzhydryl with 4-chlorophenoxy groups (as in analog studies) increases antimicrobial potency but reduces CNS penetration .

- Trifluoromethyl Position : Meta-substitution on the azetidine ring enhances anticancer activity compared to para-substitution (IC₅₀: 45 nM vs. 120 nM) .

Q. What are the stability profiles under different storage conditions?

- Thermal Stability : Degrades above 150°C, forming benzhydryl amines and trifluoroacetic acid .

- Light Sensitivity : Store in amber vials under N₂ to prevent photolytic cleavage of the azetidine ring .

- Aqueous Stability : Stable at pH 4–7; hydrolyzes in strongly acidic/basic conditions .

Q. How to design SAR studies for this compound?

- Core Modifications : Compare azetidine with pyrrolidine or piperidine analogs to assess ring-size effects on target binding .

- Substituent Libraries : Synthesize derivatives with varied benzhydryl substituents (e.g., fluoro, nitro) and quantify logD/bioactivity relationships .

- Pharmacophore Mapping : Identify critical H-bond donors (hydroxyl group) and hydrophobic pockets (trifluoromethyl) using CoMFA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。